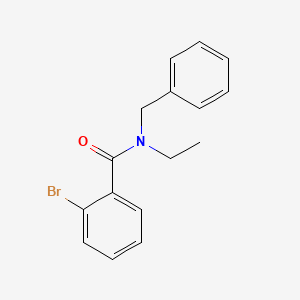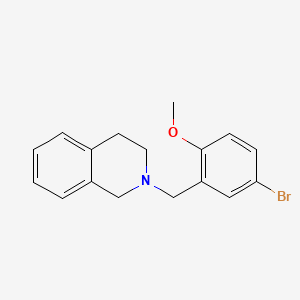
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide, also known as PTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
作用机制
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide works by binding to the active site of protein tyrosine phosphatases, thereby inhibiting their activity. This leads to the accumulation of phosphorylated proteins, which in turn leads to the inhibition of various signaling pathways that are crucial for cancer cell growth and survival.
Biochemical and Physiological Effects
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide in lab experiments is its specificity towards protein tyrosine phosphatases, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is its potential toxicity, which can affect the viability of cells and tissues.
未来方向
There are several future directions for the research on 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide. One of the potential applications of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is in the development of novel cancer therapies. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide can be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Another future direction is to study the role of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide and to develop more potent and selective inhibitors of protein tyrosine phosphatases.
Conclusion
In conclusion, 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is a promising chemical compound that has potential applications in the field of medicine and biochemistry. Its ability to inhibit the activity of protein tyrosine phosphatases makes it a valuable tool for studying various cellular processes and for developing novel cancer therapies. However, further research is needed to fully understand the mechanism of action of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide and to optimize its synthesis method.
合成方法
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethanol with 4-methylthiophenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained after purification through column chromatography.
科学研究应用
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a crucial role in cancer cell growth and survival.
属性
IUPAC Name |
3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-12-13-5-4-9-16-11-13)8-10-19-14-6-2-1-3-7-14/h1-7,9,11H,8,10,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDVZZKSDXKEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(ethylthio)phenyl]-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5689017.png)
![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)
![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)
![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)
![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)
![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)

![2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5689085.png)

![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)